![molecular formula C8H16ClNO B2879397 1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride CAS No. 2418709-06-3](/img/structure/B2879397.png)
1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride
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Overview
Description
“1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride” is a chemical compound with the CAS Number: 2418709-06-3 . It has a molecular weight of 177.67 and its IUPAC name is 1-ethyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO.ClH/c1-2-8-4-3-7(9,5-8)6-10-8;/h2-6,9H2,1H3;1H . This code provides a standardized way to represent the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The compound’s molecular weight is 177.67 .Scientific Research Applications
Asymmetric Synthesis
Derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane carboxylates are synthesized through Aza-Diels-Alder reactions, demonstrating the compound's role in forming complex bicyclic amino acid derivatives with potential applications in drug synthesis and material science (Waldmann & Braun, 1991).
Reactivity and Transformation Studies
The study of 1-Aza-bicyclo[2.2.0]hexane derivatives showcases their transformation into various functionalized piperidines, illustrating the compound's utility in exploring novel reaction pathways and synthesizing new chemical entities (Grob & Krasnobajew, 1964).
Synthesis of β-Lactam Skeletons
Research demonstrates the synthesis of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, a core structure in penicillins, from ethyl propiolate, highlighting its importance in antibiotic research and development (Chiba et al., 1985).
Study on Carbodiimide in Bioconjugation
The mechanism of amide formation in aqueous media using carbodiimide compounds like 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC) provides insights into bioconjugation techniques, crucial for drug delivery system development (Nakajima & Ikada, 1995).
Anticancer Activity of Norcantharidin Analogs
The synthesis and evaluation of norcantharidin analogs derived from the compound show significant anticancer activity, particularly against human hepatoma cell lines, underscoring its potential in developing new cancer therapies (Pachuta-Stec & Szuster‐Ciesielska, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride are currently unknown. This compound belongs to the class of 7-oxanorbornanes, many of which have interesting biological activity
Mode of Action
7-oxanorbornanes, to which this compound belongs, are known to generate a wide chemodiversity in a highly stereoselective manner . This suggests that the compound may interact with its targets in a specific and selective way, leading to changes in cellular processes.
Biochemical Pathways
Given the chemodiversity of 7-oxanorbornanes, it is likely that this compound could influence multiple pathways
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the biological activity of many 7-oxanorbornanes , it is possible that this compound could have significant effects on cellular processes.
properties
IUPAC Name |
1-ethyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-8-4-3-7(9,5-8)6-10-8;/h2-6,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSHAQYKAFDUJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC(C1)(CO2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride |
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